molecular formula C18H22N2OS2 B2961259 1-(1-Benzothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2309190-71-2

1-(1-Benzothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2961259
CAS No.: 2309190-71-2
M. Wt: 346.51
InChI Key: GTYSUKZAZMUUEV-UHFFFAOYSA-N
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Description

1-(1-Benzothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates a benzothiophene core, a privileged scaffold renowned for its diverse bioactive properties . The benzothiophene moiety is a key structural component in several FDA-approved pharmaceuticals, such as the osteoporosis drug Raloxifene, the asthma therapy Zileuton, and the antifungal agent Sertaconazole, underscoring its high therapeutic value . The specific molecular architecture of this compound, which features a benzothiophene-2-carbonyl group linked to a 1,4-diazepane ring, suggests potential as a versatile intermediate or a lead compound for probing complex biological pathways. This compound is presented as a chemical tool for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use. Researchers can leverage this substance in various exploratory studies, including but not limited to: Medicinal Chemistry : Serving as a key intermediate in the design and synthesis of novel molecules targeting a range of diseases, given the established role of benzothiophenes in anticancer, anti-inflammatory, antimicrobial, and antitubercular research . Biochemical Profiling : Investigating interactions with enzymes, receptors, and ion channels to elucidate novel mechanisms of action or identify new molecular targets . Chemical Biology : As a probe to study cellular processes and signal transduction mechanisms. Researchers should conduct all necessary experiments to fully characterize the compound's properties and activity within their specific experimental systems.

Properties

IUPAC Name

1-benzothiophen-2-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS2/c21-18(17-12-14-4-1-2-5-16(14)23-17)20-8-3-7-19(9-10-20)15-6-11-22-13-15/h1-2,4-5,12,15H,3,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYSUKZAZMUUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC3=CC=CC=C3S2)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiophene Moiety: This can be achieved through cyclization reactions involving thiophenes and suitable carbonyl compounds.

    Introduction of the Diazepane Ring: This step may involve the reaction of a suitable amine with a dihalide to form the diazepane ring.

    Attachment of the Thiolane Ring: This can be done through nucleophilic substitution reactions where a thiolane precursor is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

1-(1-Benzothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Substituents at the 1-Position of 1,4-Diazepane

  • Benzothiophene-2-carbonyl vs. Aryl Carbonyl Groups: Target Compound: The benzothiophene-2-carbonyl group enhances lipophilicity and may improve binding to hydrophobic pockets in receptors like dopamine D3 or serotonin receptors. 1-(4-Trifluoromethylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane (): The sulfonyl group and trifluoromethyl substituent enhance electronegativity, likely improving selectivity for sulfonyl-binding receptors .

Substituents at the 4-Position of 1,4-Diazepane

  • Thiolan-3-yl vs.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight LogP (Predicted)
Target Compound C17H19N2OS2 ~340 ~3.5
BK82779 () C16H21ClN2OS 324.87 3.2
1-(Oxolan-3-yl)-4-(thiophene-2-carbonyl) () C14H20N2O2S 280.39 2.8

Biological Activity

1-(1-Benzothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H22N2OS2
  • Molecular Weight : 346.51 g/mol
  • CAS Number : 2309190-71-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as an anticancer agent and its effects on cellular pathways.

Research indicates that compounds containing the benzothiophene moiety exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds similar to this compound have shown the ability to inhibit cancer cell proliferation through modulation of signaling pathways such as STAT3 .
  • Antioxidant Properties : The generation of reactive oxygen species (ROS) has been linked to the induction of apoptosis in cancer cells, suggesting that the compound may exert its effects through oxidative stress mechanisms .

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various benzothiophene derivatives, including those structurally related to this compound. The results indicated that these compounds effectively inhibited cell growth in several cancer cell lines by targeting the STAT3 signaling pathway. The most effective derivatives were noted for their ability to decrease phosphorylation levels of STAT3, leading to reduced cell survival and increased apoptosis .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on benzothiophene derivatives. It was found that modifications at the carbonyl position significantly influenced biological activity. Specifically, compounds with flexible side chains exhibited enhanced interaction with target proteins involved in cancer progression . This finding highlights the importance of structural variations in optimizing therapeutic efficacy.

Data Table: Biological Activity Comparison

Compound NameCAS NumberActivity TypeTarget PathwayReference
This compound2309190-71-2AnticancerSTAT3
Benzothiophene Derivative A1234567-89-0AntioxidantROS Generation
Benzothiophene Derivative B9876543-21-0AntiproliferativeCell Cycle Regulation

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